Corr4A - 421580-53-2

Corr4A

Catalog Number: EVT-264371
CAS Number: 421580-53-2
Molecular Formula: C21H17ClN4O2S2
Molecular Weight: 457 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Corr4a (N-[2-(5-chloro-2-methoxy-phenylamino)-4′-methyl-[4,5′]bithiazolyl-2′-yl]-benzamide) is a small molecule identified as a promising candidate for the treatment of cystic fibrosis (CF). [, ] CF is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. [] The most common mutation, F508del-CFTR, leads to misfolding and trafficking defects, resulting in reduced CFTR protein at the cell surface and impaired chloride ion transport. [, ] Corr4a acts as a "corrector," aiming to improve the processing and trafficking of F508del-CFTR, thus increasing its presence and functionality at the cell surface. [, , ]

Future Directions

Despite promising results in preclinical studies, Corr4a alone did not demonstrate sufficient clinical efficacy to become an approved CF treatment. [, ] Future research directions for Corr4a could include:

  • Combinatorial therapies: Exploring the synergistic potential of Corr4a in combination with other CFTR modulators, such as potentiators, to achieve a more robust therapeutic effect. [, ]
  • Optimizing delivery and efficacy: Investigating novel drug delivery systems or chemical modifications to enhance the stability, bioavailability, and overall efficacy of Corr4a. []

VX809 (Lumacaftor)

  • Compound Description: VX-809, also known as Lumacaftor, is a small-molecule drug used to treat cystic fibrosis. It acts as a CFTR corrector, meaning it helps to improve the processing and trafficking of the F508del-CFTR protein. [, , , ]
  • Relevance: VX809 is often investigated in combination with Corr4a to assess potential synergistic effects in rescuing F508del-CFTR function. [, , ] Studies have shown that VX809 primarily acts on the N-terminal half of the F508del-CFTR protein, while Corr4a appears to exert its effects on the C-terminal half. []

VX325

  • Compound Description: VX325 is a quinazoline derivative identified as a CFTR corrector. It enhances the expression and maturation of the F508del-CFTR protein. []

Tezacaftor (VX661)

  • Compound Description: Tezacaftor, also known as VX-661, is another small-molecule drug classified as a CFTR corrector. It is used in combination therapies for treating cystic fibrosis. [, ]
  • Relevance: Like Corr4a and VX809, Tezacaftor aims to improve the processing and trafficking of F508del-CFTR. [] Mechanistically, Tezacaftor's action appears to be more aligned with VX809 and VX325, primarily targeting the N-terminal half of the F508del-CFTR protein. []

Miglustat

  • Compound Description: Miglustat is an iminosugar molecule initially developed as an enzyme inhibitor. It has shown some efficacy as a CFTR corrector in restoring F508del-CFTR function. [, , ]
  • Relevance: Miglustat is often included in combination studies with Corr4a and other correctors to evaluate their combined effects on F508del-CFTR rescue. [, , ]

1,4-Dideoxy-2-hydroxymethyl-1,4-imino-l-threitol (IsoLAB)

  • Compound Description: IsoLAB, an iminosugar derivative, acts as a CFTR corrector by improving the trafficking of the F508del-CFTR protein. [, , ]
  • Relevance: IsoLAB is frequently studied in combination with Corr4a and other correctors to explore potential synergistic effects in restoring F508del-CFTR function. [, , ]

Suberoylanilide hydroxamic acid (SAHA)

  • Compound Description: SAHA is a histone deacetylase (HDAC) inhibitor with potential as a CFTR corrector. It has been investigated for its ability to improve F508del-CFTR processing and trafficking. [, , ]
  • Relevance: SAHA is often included in combinatorial corrector regimens alongside Corr4a to investigate potential additive or synergistic effects in rescuing F508del-CFTR. [, , ]

VX-770 (Ivacaftor)

  • Compound Description: VX-770, also known as Ivacaftor, is a CFTR potentiator that enhances the channel activity of CFTR proteins. [, ]
  • Relevance: While Corr4a focuses on improving F508del-CFTR trafficking, Ivacaftor aims to improve the function of CFTR proteins that have successfully reached the cell surface. [] They represent distinct but complementary therapeutic approaches for cystic fibrosis.

Elexacaftor

  • Compound Description: Elexacaftor is a next-generation CFTR corrector that has demonstrated efficacy in improving the function of various CFTR mutations, including G85E and N1303K. []

Apigenin

  • Compound Description: Apigenin is a naturally occurring flavonoid with potential as a CFTR potentiator. It has been shown to enhance the activity of certain CFTR mutants, including N1303K. []
  • Relevance: Apigenin represents a different class of CFTR modulators compared to Corr4a. While Corr4a acts as a corrector, Apigenin works as a potentiator, enhancing the function of CFTR proteins that have successfully reached the cell surface. []

C4

  • Compound Description: C4 is a small molecule corrector that has shown the ability to partially block the lysosomal degradation of thermally destabilized F508del-CFTR. []
  • Relevance: Similar to Corr4a, C4 aims to improve the stability and trafficking of F508del-CFTR, preventing its premature degradation. []

C18

  • Compound Description: C18 is a small molecule corrector with similar properties to C4. It can partially rescue thermally destabilized F508del-CFTR from lysosomal degradation. []
  • Relevance: Like Corr4a, C18 focuses on improving the stability and trafficking of F508del-CFTR, highlighting its potential as a therapeutic target for cystic fibrosis. []
Source and Classification

Corr4A was identified through high-throughput screening methods aimed at finding compounds that could restore the function of the mutant CFTR protein. It belongs to a category of compounds known as thiazole derivatives, characterized by their nitrogen and sulfur heterocycles. These compounds are pivotal in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Corr4A involves several key steps that typically include the formation of its thiazole core through reactions involving various precursors. The methodologies often utilize techniques such as:

  • Condensation Reactions: These reactions help form the thiazole ring by combining suitable amine and carbonyl compounds.
  • Functional Group Modifications: Post-synthesis modifications are performed to enhance the compound's efficacy and selectivity towards CFTR correction.

For instance, one synthetic route involves the use of 5-chloro-2-methoxyphenyl groups combined with pivalamide groups, which significantly enhance the compound's potency compared to earlier iterations . The detailed synthetic pathway may also include purification steps using chromatography to isolate the desired product with high purity.

Molecular Structure Analysis

Structure and Data

Corr4A's molecular structure features a thiazole ring substituted with various functional groups that contribute to its biological activity. The exact molecular formula and structural data can vary based on specific synthetic routes but generally include:

  • Core Structure: A thiazole ring.
  • Substituents: Groups like chloro, methoxy, or pivalamide that influence its interaction with the CFTR protein.

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of Corr4A during its synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Corr4A undergoes several chemical reactions that are crucial for its function as a CFTR corrector. The primary reaction involves:

  • Binding Interactions: Corr4A binds to specific sites on the CFTR protein, facilitating proper folding and trafficking to the cell membrane. This interaction is critical for restoring chloride ion transport functionality.

In vitro studies have demonstrated that when cells expressing the ΔF508 mutation are treated with Corr4A, there is a significant increase in iodide transport rates, indicating improved CFTR activity .

Mechanism of Action

Process and Data

The mechanism by which Corr4A exerts its corrective effects on CFTR involves several steps:

  1. Binding: Corr4A binds to misfolded CFTR proteins.
  2. Stabilization: This binding stabilizes the protein structure, promoting proper folding.
  3. Trafficking: Enhanced stability leads to increased trafficking of CFTR to the cell membrane.
  4. Functionality Restoration: Once at the membrane, CFTR can properly conduct chloride ions, alleviating symptoms associated with cystic fibrosis.

Experimental data indicate that Corr4A significantly enhances bicarbonate transport in cells expressing ΔF508-CFTR, which is crucial for maintaining pH balance in epithelial tissues .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Corr4A exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 400 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited aqueous solubility.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as infrared spectroscopy (IR) and NMR provide insights into functional groups and molecular interactions .

Applications

Scientific Uses

Corr4A has significant implications in therapeutic applications for cystic fibrosis:

  • Cystic Fibrosis Treatment: As a CFTR corrector, it plays a vital role in restoring function to defective chloride channels in patients with cystic fibrosis.
  • Research Tool: It serves as a valuable tool in research settings for studying protein folding diseases and developing new therapeutic strategies.

Moreover, ongoing studies continue to explore its efficacy in combination therapies with other correctors like VX809, which have shown synergistic effects in enhancing CFTR function .

Introduction to ΔF508-CFTR Pathobiology and Corrector Therapeutics

Cystic Fibrosis: Molecular Basis of ΔF508-CFTR Misfolding and Trafficking Defects

The deletion of phenylalanine at position 508 (ΔF508) in the cystic fibrosis transmembrane conductance regulator (CFTR) protein represents the most prevalent disease-causing mutation in cystic fibrosis (CF), accounting for approximately 90% of affected alleles globally [3] [6]. This mutation resides within the first nucleotide-binding domain (NBD1) of CFTR, an ATP-gated chloride/bicarbonate channel critical for maintaining epithelial surface liquid homeostasis. The ΔF508 mutation induces severe structural and functional perturbations through multiple mechanisms: [3] [7]

  • Thermodynamic Destabilization: Molecular dynamics simulations reveal that ΔF508-NBD1 exhibits increased conformational flexibility and a broader solvent-accessible surface dominated by hydrophobic residues compared to wild-type NBD1. This creates aberrant interaction surfaces recognized by cellular quality control systems [3].
  • Domain Interface Disruption: The mutation critically impairs interdomain interactions, particularly at the NBD1/ICL4 (intracellular loop 4) interface, which is essential for CFTR’s global folding stability. This disruption prevents proper assembly of the multi-domain protein [7].
  • Trafficking Defect: Misfolded ΔF508-CFTR is retained in the endoplasmic reticulum (ER) and targeted for proteasomal degradation via the ER-associated degradation (ERAD) pathway. Only minimal quantities (<1% of wild-type) reach the plasma membrane [3] [10].
  • Functional Impairment: Residual ΔF508-CFTR at the cell surface exhibits defective channel gating kinetics characterized by reduced open probability and accelerated closure rates, further diminishing ion transport capacity [4].

Table 1: Pathophysiological Consequences of ΔF508 Mutation in CFTR

Molecular DefectConsequenceFunctional Impact
NBD1 destabilizationExposure of hydrophobic surfacesRecognition by ubiquitin ligases
NBD1/ICL4 interface disruptionImpaired domain assemblyER retention & degradation
Altered conformational dynamicsReduced ATP binding/hydrolysis efficiencyDefective channel gating
Global misfoldingAltered interactome with chaperonesPremature degradation

Emergence of Pharmacological Correctors in CFTR Protein Rescue Strategies

Pharmacological correctors represent a class of small molecules designed to restore the biosynthetic processing of misfolded CFTR variants. Their development stemmed from key observations:

  • Temperature-Rescue Phenomenon: Early studies demonstrated that culturing ΔF508-CFTR-expressing cells at 27°C partially restored protein maturation and plasma membrane localization, proving that cellular quality control mechanisms could be circumvented [7].
  • Limitations of First-Generation Correctors: Lumacaftor (VX-809), identified through high-throughput screening, became the prototype corrector. It improves ΔF508-CFTR maturation by 5-10 fold at low temperatures but exhibits minimal efficacy at physiological temperatures (37°C). Crucially, the rescued protein remains thermally unstable with a half-life of only ~4.5 hours [1] [6].
  • Mechanistic Classification: Correctors are categorized by their binding targets and mechanisms:
  • Class I (e.g., VX-809, VX-661): Stabilize NBD1-TMD1/TMD2 interfaces
  • Class II (e.g., Corr4a): Target NBD2 stability or NBD2-TMD interfaces
  • Class III: Facilitate NBD1 folding or prevent its unfolding [7]
  • Synergistic Combinations: Due to the multi-faceted defects induced by ΔF508, single correctors achieve only partial rescue. Combining correctors with complementary mechanisms (e.g., Class I + Class II) demonstrates additive or synergistic effects by addressing distinct structural vulnerabilities [2] [5].

Table 2: Classes of CFTR Correctors and Their Mechanisms

ClassRepresentative CompoundsPrimary TargetRescue Mechanism
ILumacaftor (VX-809), Tezacaftor (VX-661)NBD1/TMD interfacesStabilizes NBD1-ICL4 interaction
IICorr4aNBD2 or NBD2/TMD interfacesRestores NBD2 stability and interdomain assembly
IIIVX-325 (research compound)NBD1 coreFacilitates NBD1 folding thermodynamics

Rationale for Corr4A Development: Target Identification and Therapeutic Gap Analysis

The development of Corr4a emerged from critical limitations observed in first-generation correctors and sophisticated structure-based drug design:

  • Unmet Need for NBD2-Targeted Therapy: While Class I correctors partially stabilize NBD1 interfaces, ΔF508-CFTR exhibits additional defects in NBD2 domain stability and its interaction with transmembrane domains. NBD2 is essential for ATP hydrolysis-dependent channel gating, making it a compelling therapeutic target [7] [5].
  • Virtual Screening Approach: Corr4a was identified via structure-based virtual screening (SBVS) targeting unique "druggable" pockets exposed by the conformational flexibility of ΔF508-NBD1. The screening hypothesis proposed that inhibitors binding these pockets could prevent aberrant protein-protein interactions with housekeeping proteins (e.g., keratin 8) responsible for targeting ΔF508-CFTR for degradation [3].
  • Therapeutic Gap: Monotherapy with Class I correctors (e.g., VX-809) fails to restore sufficient ΔF508-CFTR function to confer clinical benefits in lung function or sweat chloride concentration in homozygous patients. This underscored the need for correctors with orthogonal mechanisms targeting distal folding defects [6] [7].
  • Mechanistic Distinctiveness: Biochemical studies demonstrate Corr4a’s unique action profile:
  • It enhances maturation of CFTR constructs containing NBD2 (full-length and C-half fragments) but not isolated NBD1.
  • It exhibits additive effects when combined with Class I correctors (e.g., VX-809) or NBD1 stabilizers (e.g., I539T suppressor mutation) [7].
  • It disrupts keratin-8–ΔF508-CFTR interactions, diverting the mutant protein from degradation pathways [3].

Table 3: Comparative Mechanisms of Corr4a and Benchmark Correctors

ParameterCorr4a (Class II)VX-809 (Class I)VX-325 (Class III)
Primary Domain TargetNBD2 & NBD2-TMD interfacesNBD1/ICL4 interfaceNBD1 core
Effect on ΔF508-NBD1Minimal stabilizationStrong stabilizationDirect folding enhancement
Effect on ΔF508-NBD2Significant stabilizationMinimal effectNo direct effect
Synergy with VX-770 (potentiator)ModerateModerateModerate
Synergy with Class I correctorsStrong additive effectsN/A (same class)Additive

Properties

CAS Number

421580-53-2

Product Name

Corr4A

IUPAC Name

N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide

Molecular Formula

C21H17ClN4O2S2

Molecular Weight

457 g/mol

InChI

InChI=1S/C21H17ClN4O2S2/c1-12-18(30-21(23-12)26-19(27)13-6-4-3-5-7-13)16-11-29-20(25-16)24-15-10-14(22)8-9-17(15)28-2/h3-11H,1-2H3,(H,24,25)(H,23,26,27)

InChI Key

RDOBOPJBMQURAT-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=C(C=CC(=C4)Cl)OC

Solubility

Soluble in DMSO

Synonyms

Corrector C4; Corrector C-4; Corrector C 4; Corr-4a; Corr 4a; Corr4a;

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=C(C=CC(=C4)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.